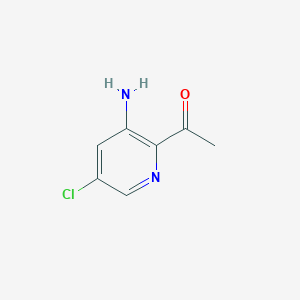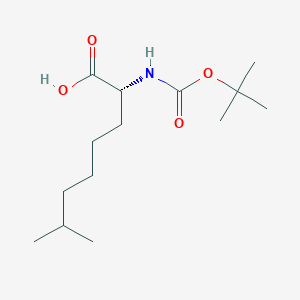
1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2-bromo-1-iodobenzene with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in cyclization reactions, leading to the formation of polycyclic structures. These reactions are often catalyzed by transition metals such as gold or palladium . The trifluoroethanol moiety can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
- 1-(2-Ethynylphenyl)-2,2,2-trifluoroacetamide
- 2-(2-Ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl
Uniqueness: 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol is unique due to the presence of both an ethynyl group and a trifluoroethanol moiety. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications. The trifluoroethanol group enhances the compound’s stability and solubility, while the ethynyl group provides a site for further functionalization and cyclization reactions .
Propriétés
Formule moléculaire |
C10H7F3O |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
1-(2-ethynylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H7F3O/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h1,3-6,9,14H |
Clé InChI |
LWFJZGZHDLHBTI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)

![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)


![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)


